N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine is a chemical compound characterized by its unique structural features, which include a cyclopentane ring and a morpholine moiety. The molecular formula of this compound is with a molecular weight of approximately 198.31 g/mol. It is primarily utilized in organic synthesis and biological studies, where it plays a role in various chemical reactions and biological pathways.
This compound is synthesized through various methods, often involving the reaction of cyclopentanamine with 4-methylmorpholine under controlled conditions. Its applications span across chemistry, biology, and medicinal research, indicating its versatility in scientific exploration.
N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine is classified as an amine due to the presence of the amine functional group in its structure. It also falls under the category of morpholine derivatives, which are known for their diverse biological activities.
The synthesis of N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine typically involves:
The synthesis may be performed using batch or continuous flow processes, particularly in industrial settings where consistency and scalability are important. Automated reactors can enhance efficiency and reduce production costs while ensuring product quality.
The molecular structure of N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 198.31 g/mol |
IUPAC Name | N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine |
InChI | InChI=1S/C11H22N2O/c1-13-6-7-14-11(9-13)8-12-10-4-2-3-5-10/h10-12H,2-9H2,1H3 |
InChI Key | XQFHLQWIRWWZLC-UHFFFAOYSA-N |
Canonical SMILES | CN1CCOC(C1)CNC2CCCC2 |
This structure indicates that the compound contains both cyclic and heterocyclic components, contributing to its unique chemical properties.
N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions maintained. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
The mechanism of action for N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets within biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of use, highlighting its potential for therapeutic applications.
N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine exhibits standard physical properties typical of amines:
The chemical properties include:
Relevant data on these properties can influence its application in both research and industry.
N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine has several notable applications:
This compound's versatility makes it valuable across multiple scientific disciplines, enhancing research capabilities in chemistry and biology.
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4